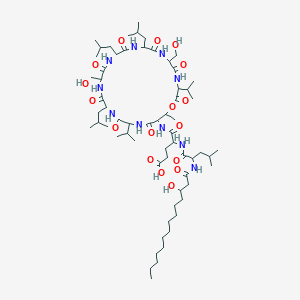
MitoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is particularly significant in the study of mitochondrial biology and oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions
MitoA is synthesized through a series of chemical reactions involving the coupling of a triphenylphosphonium cation with an aryl azide moiety . The synthetic route typically involves the following steps:
Formation of the triphenylphosphonium cation: This is achieved by reacting triphenylphosphine with an alkyl halide under appropriate conditions.
Coupling with aryl azide: The triphenylphosphonium cation is then coupled with an aryl azide to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, purification steps, and ensuring the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
MitoA primarily undergoes substitution reactions, particularly with hydrogen sulfide (H₂S).
Common Reagents and Conditions
Reagents: Triphenylphosphine, alkyl halides, aryl azides, and hydrogen sulfide.
Major Products
The major product formed from the reaction of this compound with hydrogen sulfide is MitoN, an aryl amine . This product is used to assess changes in mitochondrial H₂S levels.
Scientific Research Applications
MitoA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
MitoA exerts its effects by accumulating within mitochondria due to the presence of the triphenylphosphonium cation, which drives its uptake. Once inside the mitochondria, the aryl azide moiety of this compound reacts selectively with hydrogen sulfide to form MitoN . The ratio of MitoN to this compound (MitoN/MitoA) is then used to assess changes in mitochondrial hydrogen sulfide levels .
Comparison with Similar Compounds
MitoA is unique in its ability to selectively detect hydrogen sulfide within mitochondria. Similar compounds include:
MitoB: A probe used to measure mitochondrial hydrogen peroxide levels.
MitoTEMPO: A mitochondria-targeted antioxidant used to study oxidative stress.
MitoPQ: A probe used to detect superoxide within mitochondria.
Compared to these compounds, this compound’s specificity for hydrogen sulfide makes it particularly valuable for studies focused on this molecule’s role in mitochondrial function and cellular signaling .
Properties
Molecular Formula |
C28H26N4OP+ |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
3-[(4-azidobenzoyl)amino]propyl-triphenylphosphanium |
InChI |
InChI=1S/C28H25N4OP/c29-32-31-24-19-17-23(18-20-24)28(33)30-21-10-22-34(25-11-4-1-5-12-25,26-13-6-2-7-14-26)27-15-8-3-9-16-27/h1-9,11-20H,10,21-22H2/p+1 |
InChI Key |
JFINWZMJGWBEGN-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[2-[(7aR)-7a-methyl-1-[7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10786014.png)
![sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B10786037.png)

![2-[3-[4-Octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide](/img/structure/B10786041.png)
![(2,5-Dioxopyrrolidin-1-yl) 4-[[3-[3-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate](/img/structure/B10786057.png)

![(1'S,2R,3S,4'S,6S,8'R,12'S,13'S,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10786062.png)

![S-[2,3-bis[(1-oxohexadecyl)oxy]propyl]-N-(1-oxohexadecyl)-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-L-lysine,trifluoroacetatesalt](/img/structure/B10786076.png)
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10786081.png)
